molecular formula C7H10N2O5 B12662391 N2-[(vinyloxy)carbonyl]-L-asparagine CAS No. 39897-15-9

N2-[(vinyloxy)carbonyl]-L-asparagine

Cat. No.: B12662391
CAS No.: 39897-15-9
M. Wt: 202.16 g/mol
InChI Key: BMSCCLGRZMGNFN-BYPYZUCNSA-N
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Description

N2-[(vinyloxy)carbonyl]-L-asparagine is a compound with the molecular formula C7H10N2O5. It is a derivative of L-asparagine, an amino acid, and contains a vinyloxycarbonyl group.

Preparation Methods

The synthesis of N2-[(vinyloxy)carbonyl]-L-asparagine typically involves the reaction of L-asparagine with vinyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N2-[(vinyloxy)carbonyl]-L-asparagine undergoes various chemical reactions, including:

    Oxidation: The vinyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-[(vinyloxy)carbonyl]-L-asparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(vinyloxy)carbonyl]-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyloxycarbonyl group can undergo hydrolysis to release active species that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

N2-[(vinyloxy)carbonyl]-L-asparagine can be compared with other similar compounds, such as:

    N2-[(benzyloxy)carbonyl]-L-asparagine: Similar in structure but with a benzyloxy group instead of a vinyloxy group.

    N2-[(methoxy)carbonyl]-L-asparagine: Contains a methoxy group, leading to different chemical properties and reactivity.

    N2-[(ethoxy)carbonyl]-L-asparagine: Features an ethoxy group, which also affects its chemical behavior.

Properties

CAS No.

39897-15-9

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

(2S)-4-amino-2-(ethenoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H10N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h2,4H,1,3H2,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1

InChI Key

BMSCCLGRZMGNFN-BYPYZUCNSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C=COC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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